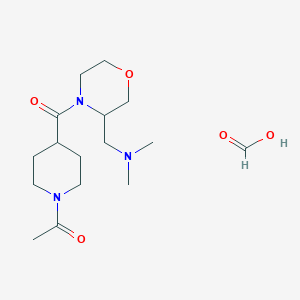![molecular formula C19H20N4O4S2 B2494543 3-(4-nitrophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 850915-95-6](/img/structure/B2494543.png)
3-(4-nitrophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin-4(3H)-one derivatives often involves multi-component reactions, leveraging the efficiency of one-pot methodologies. For instance, a method reported by Thabet et al. (2022) demonstrates the one-pot, three-component synthesis catalyzed by p-toluene-sulfonic acid, showing the versatility of synthesizing nitrogen-containing heterocycles, which could be analogous to the synthesis of our compound of interest (Thabet, Ubeid, Abu Shuheil, & Imran, 2022).
Molecular Structure Analysis
The structural analysis of similar compounds often employs NMR spectroscopy and mass spectrometry to elucidate the molecular framework and confirm the novelty of the synthesized compounds. Computational studies further assess their physicochemical properties, drug-likeness, and oral bioavailability, which are crucial for understanding the molecule's interaction potential and stability (Thabet et al., 2022).
Scientific Research Applications
Synthesis and Biological Activity
Novel Synthesis Approaches
Research has focused on creating new compounds with similar structures through innovative synthesis methods. These compounds have been evaluated for their potential biological activities, including antimicrobial and anticancer effects. For instance, studies have investigated the synthesis of pyridine derivatives, showing that some compounds exhibit significant insecticidal and aphidicidal activities, which could have implications for agricultural pest control (Bakhite et al., 2014).
Antimicrobial and Antifungal Properties
Compounds with structures related to the query compound have demonstrated promising antimicrobial and antifungal activities. These studies provide insights into the potential use of these compounds as therapeutic agents against various bacterial and fungal infections (Gaber & Moussa, 2011).
Anticancer Potential
Cytotoxicity Against Cancer Cells
Research has explored the cytotoxic effects of thienopyridine derivatives on sensitive and multidrug-resistant leukemia cells. Such studies contribute to the development of new anticancer agents by identifying compounds that can inhibit the growth of cancer cells, including those resistant to existing therapies (Al-Trawneh et al., 2021).
Chemical Structure and Properties
Molecular Structure Analysis
Investigations into the molecular structure and electronic properties of related compounds have been conducted. These studies offer valuable information on the conformation, electronic polarization, and hydrogen-bonded assembly of these molecules, which is crucial for understanding their chemical behavior and potential interactions with biological targets (Acosta et al., 2013).
properties
IUPAC Name |
3-(4-nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c24-16(21-9-2-1-3-10-21)12-29-19-20-15-8-11-28-17(15)18(25)22(19)13-4-6-14(7-5-13)23(26)27/h4-7H,1-3,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJBWASRIQMSEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



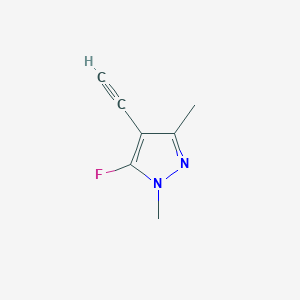
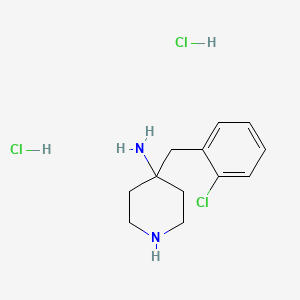
![N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2494468.png)

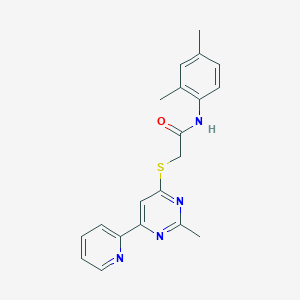
![2-ethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2494473.png)
![(E)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide](/img/structure/B2494474.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494476.png)
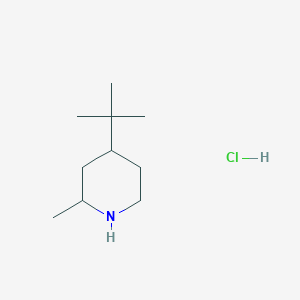
![1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494481.png)
